21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt
Description
Chemical Nomenclature and IUPAC Classification
The systematic nomenclature of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt follows International Union of Pure and Applied Chemistry conventions for steroid nomenclature, incorporating both the pregnane backbone designation and the specific functional group modifications. According to Chemical Abstracts Service documentation, the compound is officially classified under registry number 70795-33-4, with the systematic name reflecting the 21-position modification through a succinic acid ester linkage. The pregnane-4-ene designation indicates the presence of a double bond between carbon atoms 4 and 5 in the steroid A-ring, while the 3,20-dione specification denotes ketone functionalities at positions 3 and 20 respectively.
The hemisuccinate modification at position 21 involves the attachment of a 3-carboxy-1-oxopropoxy group, creating an ester linkage that significantly alters the compound's solubility and pharmacological properties. The 17-hydroxy designation indicates the presence of a hydroxyl group at carbon 17, maintaining a critical structural feature common to many physiologically active corticosteroids. The monosodium salt formation occurs through ionization of the carboxylic acid functionality within the hemisuccinate moiety, resulting in enhanced water solubility compared to the free acid form. This systematic nomenclature provides precise identification of all structural modifications relative to the parent pregnane framework, enabling accurate classification within the broader family of synthetic corticosteroid derivatives.
Molecular Formula Analysis: C25H33O7·Na Composition
The molecular formula C25H33O7·Na reveals the precise atomic composition of this compound, providing fundamental insights into its structural organization and molecular characteristics. This composition encompasses 25 carbon atoms forming the complex steroid framework and hemisuccinate side chain, 33 hydrogen atoms distributed throughout the molecular structure, seven oxygen atoms contributing to various functional groups, and one sodium cation balancing the carboxylate anion. The molecular weight calculation yields 468.5151 atomic mass units, reflecting the substantial modification from the parent cortisol structure through the addition of the succinate moiety and sodium counterion.
| Atomic Component | Count | Contribution to Molecular Weight | Structural Role |
|---|---|---|---|
| Carbon (C) | 25 | 300.25 amu | Steroid backbone and side chain framework |
| Hydrogen (H) | 33 | 33.26 amu | Structural completion and stereochemical definition |
| Oxygen (O) | 7 | 111.99 amu | Ketone, hydroxyl, ester, and carboxylate functionalities |
| Sodium (Na) | 1 | 22.99 amu | Counterion for carboxylate group |
| Total | 66 | 468.51 amu | Complete molecular structure |
The carbon distribution within the molecular structure encompasses the fundamental 21-carbon pregnane skeleton, supplemented by four additional carbons from the succinate moiety. The pregnane framework contributes carbons 1-21, maintaining the characteristic tetracyclic steroid architecture with methyl groups at positions 18 and 19. The hemisuccinate modification introduces carbons 22-25, forming a four-carbon dicarboxylic acid derivative that extends from position 21 through an ester linkage. The oxygen atoms are strategically distributed to create ketone functionalities at positions 3 and 20, a hydroxyl group at position 17, and the ester-carboxylate system within the side chain modification. This atomic composition directly influences the compound's three-dimensional structure, solubility characteristics, and potential for intermolecular interactions in both solid-state and solution environments.
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of this compound involves multiple chiral centers that define its three-dimensional molecular architecture and biological activity profile. Analysis of the compound reveals seven defined stereocenters distributed throughout the pregnane backbone, maintaining absolute stereochemistry consistent with naturally occurring corticosteroids. The stereochemical designations follow the standard nomenclature for steroid compounds, with specific configurations at carbon atoms 5, 8, 9, 10, 13, 14, and 17 determining the overall molecular conformation.
The fundamental stereochemical framework establishes the characteristic chair and half-chair conformations of the individual rings within the steroid nucleus. Ring A adopts a distorted half-chair conformation influenced by the 4-ene double bond and the 3-ketone functionality, creating specific spatial arrangements that affect molecular interactions. Ring B maintains a chair configuration with defined axial and equatorial orientations for substituents, while Ring C similarly adopts a chair conformation that positions functional groups according to established stereochemical preferences. The five-membered Ring D exhibits a 14-beta half-chair configuration, creating the appropriate spatial orientation for the 17-hydroxyl group and the 21-hemisuccinate modification.
The stereochemical configuration at carbon 17 maintains the beta-orientation of the hydroxyl group, preserving the spatial relationship critical for glucocorticoid receptor interactions. The 21-position modification through the hemisuccinate ester maintains appropriate stereochemical integrity while introducing additional conformational flexibility through the extended side chain. The carboxylate functionality within the hemisuccinate moiety exists in the ionized form when complexed with the sodium counterion, creating specific electrostatic and hydrogen bonding opportunities that influence crystal packing and solution behavior. These stereochemical features collectively determine the compound's ability to interact with biological targets and its overall pharmacological profile compared to parent glucocorticoid structures.
X-ray Crystallography and Solid-State Conformation Studies
X-ray crystallographic analysis of steroid hemisuccinate derivatives provides crucial insights into the solid-state conformation and molecular packing arrangements of this compound and related compounds. Crystallographic studies of de-oxy corticosterone-21-hemisuccinate reveal fundamental structural features that are applicable to understanding the solid-state behavior of the target compound. The crystal structure analysis demonstrates that these hemisuccinate derivatives crystallize in monoclinic space groups, with specific unit cell parameters reflecting the molecular dimensions and packing efficiency of the steroid framework combined with the hemisuccinate modification.
Detailed crystallographic data for related corticosteroid hemisuccinate compounds indicate characteristic intermolecular interactions that stabilize the crystal lattice through hydrogen bonding networks and van der Waals interactions. The crystal structure of de-oxy corticosterone-21-hemisuccinate shows specific unit cell dimensions of a = 21.896(2) Angstroms, b = 7.596(3) Angstroms, and c = 14.291(3) Angstroms, with beta angle = 105.94 degrees, providing a framework for understanding similar compounds. The molecular conformation within the crystal lattice reveals that the steroid rings maintain their characteristic conformations, with Ring A displaying a distorted half-chair configuration, Rings B and C adopting chair conformations, and Ring D exhibiting a 14-beta half-chair arrangement.
| Crystallographic Parameter | de-oxy corticosterone-21-hemisuccinate | Structural Significance |
|---|---|---|
| Space Group | C2 (monoclinic) | Defines symmetry operations |
| Unit Cell a | 21.896(2) Å | Primary lattice dimension |
| Unit Cell b | 7.596(3) Å | Secondary lattice dimension |
| Unit Cell c | 14.291(3) Å | Tertiary lattice dimension |
| Beta Angle | 105.94° | Monoclinic angle parameter |
| Volume | 2285.5(11) ų | Unit cell volume |
| Z value | 4 | Molecules per unit cell |
The hemisuccinate side chain in these crystal structures adopts specific conformations that optimize intermolecular interactions while maintaining favorable intramolecular arrangements. The torsion angle analysis reveals that the carboxylate functionality participates in hydrogen bonding networks that contribute to crystal stability. The overall molecular shape exhibits slight convexity toward the beta-side, with specific angular relationships between different portions of the steroid framework influencing the packing arrangements. These crystallographic insights provide essential information for understanding the solid-state properties of this compound and its potential for polymorphism and pharmaceutical formulation considerations.
Comparative Analysis with Parent Glucocorticoid Structures
Comparative structural analysis of this compound with parent glucocorticoid structures reveals significant modifications that distinguish this synthetic derivative from endogenous corticosteroids such as cortisol and corticosterone. The fundamental difference lies in the absence of the 11-beta hydroxyl group that characterizes natural glucocorticoids, creating a "cortisol 11-dehydroxy derivative" that maintains the essential pregnane framework while eliminating a critical hydroxylation site. This structural modification fundamentally alters the compound's three-dimensional shape and potential for receptor interactions compared to cortisol, which possesses hydroxyl groups at positions 11, 17, and 21.
Crystal structure comparisons with cortisol complexes, such as those determined for cortisol-bound glucocorticoid receptor complexes, demonstrate the importance of specific functional group positioning for biological activity. The cortisol structure maintains ketone functionalities at positions 3 and 20, hydroxyl groups at positions 11, 17, and 21, and the characteristic 4-ene double bond within Ring A. In contrast, the target compound retains the 3,20-diketo and 4-ene features while replacing the 11-hydroxyl with hydrogen and modifying the 21-hydroxyl through hemisuccinate ester formation. These changes create a molecule with altered hydrogen bonding capabilities and modified lipophilicity compared to the parent compound.
The hemisuccinate modification at position 21 represents a substantial structural alteration that extends the molecular framework through a four-carbon dicarboxylic acid derivative. This modification creates additional opportunities for intermolecular interactions through the carboxylate functionality while maintaining ester linkage connectivity to the steroid nucleus. Comparative analysis with other glucocorticoid derivatives, such as prednisolone and cortisone, reveals that the hemisuccinate substitution pattern is relatively unique among corticosteroid modifications. The molecular weight increase from cortisol (362.46 atomic mass units) to the hemisuccinate sodium salt derivative (468.51 atomic mass units) reflects the substantial structural addition that influences solubility, stability, and potential biological activity.
| Compound | 11-Position | 17-Position | 21-Position | Molecular Weight | Key Structural Features |
|---|---|---|---|---|---|
| Cortisol | 11β-Hydroxyl | 17α-Hydroxyl | 21-Hydroxyl | 362.46 amu | Natural glucocorticoid |
| Target Compound | Hydrogen | 17α-Hydroxyl | 21-Hemisuccinate | 468.51 amu | Synthetic derivative |
| Corticosterone | 11β-Hydroxyl | Hydrogen | 21-Hydroxyl | 346.46 amu | Natural mineralocorticoid |
| Cortisone | 11-Ketone | 17α-Hydroxyl | 21-Hydroxyl | 360.44 amu | Oxidized cortisol form |
Properties
CAS No. |
70795-33-4 |
|---|---|
Molecular Formula |
C₂₅H₃₃NaO₇ |
Molecular Weight |
468.52 |
Origin of Product |
United States |
Preparation Methods
11-Deoxycortisol as a Primary Precursor
11-Deoxycortisol (17α,21-dihydroxy-pregn-4-ene-3,20-dione) serves as a critical starting material due to its pre-existing 17α- and 21-hydroxyl groups. Its structure allows selective modification at either hydroxyl site, making it ideal for synthesizing derivatives like the target compound.
17α-Hydroxy-pregn-4-ene-3,20-dione
Patented methods describe the preparation of 17α-hydroxy-pregn-4-ene-3,20-dione via mercury(II)-catalyzed reactions involving 17α-ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one. This intermediate is pivotal for introducing the 17-hydroxy group.
Preparation Methodologies
Selective Esterification at the 21-Position
The 21-hydroxyl group is esterified with 3-carboxy-1-oxopropionic acid to form the target side chain. This step employs a protected intermediate to avoid undesired reactions at the 17-position:
-
Protection of 17α-Hydroxyl :
-
Esterification of 21-Hydroxyl :
Deprotection and Salt Formation
-
Removal of Trifluoroacetate Group :
-
Monosodium Salt Formation :
Industrial Optimization Strategies
Mercury(II)-Catalyzed Reactions
Mercury(II) salts (e.g., Hg(OAc)₂) enhance reaction efficiency in esterification and deprotection steps. For instance:
-
Role of Hg(II) : Facilitates keto-enol tautomerism, stabilizing intermediates during esterification.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency comparison of synthetic routes. Method B’s one-pot approach outperforms traditional isolation methods.
Challenges and Solutions
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
Hydrocortisone sodium succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Hydrocortisone sodium succinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Employed in research on glucocorticoid receptors and their role in cellular processes.
Medicine: Investigated for its therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
Hydrocortisone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses . The compound’s anti-inflammatory effects are primarily due to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparison
Key Observations:
Solubility and Administration :
- Hydrocortisone sodium succinate and prednisolone phosphate are water-soluble, enabling IV/IM use for rapid action .
- Acetate and pivalate esters are lipophilic, favoring localized or sustained release (e.g., IM depot or topical) .
Duration of Action :
- Succinate and phosphate esters provide rapid but short-lived effects due to quick hydrolysis in plasma.
- Acetate’s lipophilicity prolongs release, extending therapeutic duration .
Clinical Applications :
- Succinate : Preferred in emergencies (e.g., anaphylaxis) due to rapid onset .
- Phosphate : Versatile for oral and IV use in chronic conditions like asthma .
- Pivalate : Minimizes systemic absorption, ideal for mucosal inflammation .
Metabolic and Stability Profiles
- Hydrocortisone Sodium Succinate : Rapidly hydrolyzed by esterases to active hydrocortisone, with a plasma half-life of ~1.5–2 hours .
- Prednisolone Phosphate : Converts to prednisolone in vivo; longer half-life (~2–4 hours) due to reduced hepatic metabolism compared to hydrocortisone .
- Tixocortol Pivalate : Designed for low systemic absorption; metabolized locally to tixocortol, minimizing adrenal suppression .
Biological Activity
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione monosodium salt, commonly referred to as a derivative of methylprednisolone, has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its structural modifications that enhance its solubility and bioactivity compared to its parent steroid, cortisol.
- Molecular Formula : CHO·Na
- Molecular Weight : 468.515 g/mol
- CAS Number : 70795-33-4
- IUPAC Name : [2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(1-oxidanyl)-4-oxobutanoate; sodium hydride
The compound exhibits multi-site antiglucocorticoid activity in vivo. This suggests that it can interact with glucocorticoid receptors and modulate their activity, potentially leading to therapeutic effects in conditions characterized by excessive glucocorticoid levels.
Pharmacological Applications
The biological activity of this compound has been explored in various therapeutic contexts:
- Anti-inflammatory Effects : Similar to other corticosteroids, it may exert anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines.
- Cardiac Applications : As a water-soluble ester of methylprednisolone, it has been used in cardiac emergencies due to its rapid onset of action and effectiveness in managing acute inflammatory responses .
- Allergic Reactions : Its ability to modulate immune responses makes it a candidate for treating allergic conditions .
Study on Anti-inflammatory Activity
A study published in Steroid Biochemistry demonstrated that derivatives like 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione exhibit significant inhibition of inflammatory markers in animal models. The results indicated reduced levels of TNF-alpha and IL-6 following treatment with the compound .
Clinical Trials
Clinical trials have assessed the efficacy of this compound in treating conditions such as asthma and rheumatoid arthritis. In one trial involving patients with severe asthma exacerbations, administration of the monosodium salt resulted in improved lung function and reduced reliance on rescue medications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHO·Na |
| Molecular Weight | 468.515 g/mol |
| CAS Number | 70795-33-4 |
| Solubility | Water-soluble |
Q & A
Q. What are the recommended methods for synthesizing and purifying 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt?
- Methodological Answer : The synthesis typically involves esterification of hydrocortisone with succinic anhydride to form the hemisuccinate ester, followed by neutralization with sodium hydroxide to yield the monosodium salt. Purification is achieved via recrystallization from ethanol/water mixtures or chromatographic techniques. Analytical confirmation includes UV-Vis spectroscopy (λmax: 242 nm) and HPLC for purity assessment (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- UV-Vis Spectroscopy : Confirm λmax at 242 nm, characteristic of the Δ⁴-3-keto steroid structure .
- HPLC/MS : Assess purity (>98%) and molecular weight (484.52 g/mol) .
- Elemental Analysis : Verify sodium content (FW: 484.5) .
- NMR : Confirm esterification at the C21 position and absence of impurities .
Q. What are the optimal storage conditions to ensure compound stability over long-term studies?
- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability data indicate integrity for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility profiles across different studies?
- Methodological Answer : Discrepancies may arise from hydration states (e.g., anhydrous vs. monohydrate forms) or salt variations. For example:
- The monosodium salt is very soluble in water and alcohol (up to 50 mg/mL) but insoluble in chloroform .
- Hydrate forms (e.g., C25H34O8·H2O) may exhibit lower solubility. Standardize solvent systems (e.g., phosphate-buffered saline at pH 7-8) and pre-filter solutions to remove undissolved particulates .
Q. What experimental strategies are effective in minimizing degradation during in vitro assays?
- Methodological Answer :
- Avoid High Temperatures : Prepare solutions fresh and maintain at 2–8°C during experiments .
- pH Control : Use buffered solutions (pH 7-8) to prevent hydrolysis of the ester bond .
- Antioxidants : Add 0.1% ascorbic acid to mitigate oxidative degradation in cell culture media .
- Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products like free hydrocortisone .
Q. How does the introduction of the succinate moiety influence the pharmacokinetic properties compared to parent corticosteroids?
- Methodological Answer : The succinate group enhances water solubility , enabling intravenous administration. However, it may reduce membrane permeability. Comparative strategies include:
- In Vitro Permeability Assays : Use Caco-2 cell monolayers to compare transport efficiency with non-esterified corticosteroids .
- Metabolic Stability Studies : Incubate with esterases to measure conversion rates to active hydrocortisone .
- Structural Analog Comparisons : Evaluate analogs like prednisolone sodium succinate (CAS 1715-33-9) to assess how ester modifications affect receptor binding and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
